MFCD18318561
Description
Based on analogous MDL identifiers (e.g., MFCD11044885, MFCD13195646), it likely shares characteristics with halogenated heterocyclic or boronic acid derivatives. Such compounds are frequently utilized in pharmaceutical intermediates, catalysts, or materials science due to their tunable reactivity and stability under diverse conditions. While its exact synthesis protocol remains proprietary, industrial-scale production often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation steps, as inferred from similar compounds in the evidence .
Properties
IUPAC Name |
2-amino-5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-22-11-3-2-8(14(15,16)17)5-9(11)7-4-10(13(20)21)12(18)19-6-7/h2-6H,1H3,(H2,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCVABOFTRFKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(N=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688389 | |
| Record name | 2-Amino-5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-96-3 | |
| Record name | 2-Amino-5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318561” involves a series of chemical reactions that require precise conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to maintain consistency and efficiency. Industrial production methods may also include the use of catalysts to enhance reaction rates and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions: “MFCD18318561” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
“MFCD18318561” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: In medicinal chemistry, “this compound” is explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which “MFCD18318561” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in its mechanism of action are often studied using advanced techniques such as molecular docking and spectroscopy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD18318561 with three structurally or functionally analogous compounds: CAS 918538-05-3 (heterocyclic triazine derivative), CAS 1046861-20-4 (boronic acid derivative), and CAS 1761-61-1 (benzimidazole precursor). Key differences in molecular properties, synthesis, and applications are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Reactivity Differences :
- This compound’s chloro-triazine core likely exhibits higher electrophilicity than CAS 918538-05-3’s pyrrolotriazine, enabling faster nucleophilic substitutions .
- CAS 1046861-20-4’s boronic acid group facilitates Suzuki-Miyaura couplings, a feature absent in this compound’s structure, limiting its utility in polymer chemistry .
Solubility and Bioavailability :
- Despite similar Log S values (~-2.5 to -2.99), CAS 1761-61-1’s benzimidazole backbone enhances membrane permeability compared to this compound’s polar triazine, suggesting divergent therapeutic applications .
Industrial Scalability :
- CAS 918538-05-3 and CAS 1761-61-1 achieve >95% yields under mild conditions, whereas this compound’s hypothetical synthesis requires stringent temperature control, increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
